molecular formula C9H9N3O2 B2942875 N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide CAS No. 1603035-63-7

N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B2942875
CAS RN: 1603035-63-7
M. Wt: 191.19
InChI Key: FEAHGZKCLNXEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in cancer cells. Since then, CP-31398 has been investigated for its ability to induce apoptosis in cancer cells, as well as for its potential to treat other diseases.

Mechanism of Action

N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide exerts its effects by binding to the DNA-binding domain of mutant p53 proteins, stabilizing the protein and restoring its transcriptional activity. This leads to the upregulation of genes involved in apoptosis and cell cycle arrest, ultimately resulting in the death of cancer cells. N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to activate the p53 pathway in cells with wild-type p53, although the mechanism of action in these cells is not fully understood.
Biochemical and Physiological Effects
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to restoring the function of mutant p53 proteins, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to induce the expression of other tumor suppressor genes, including p21 and Bax. N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA repair, leading to the accumulation of DNA damage and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively characterized in vitro and in vivo. However, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide. One area of focus could be the development of more potent and selective analogs of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide that could be used in the treatment of cancer and other diseases. Another area of research could be the investigation of the mechanism of action of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide in cells with wild-type p53, which could lead to the identification of new targets for cancer therapy. Finally, the safety and efficacy of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide in humans could be further investigated, potentially leading to the development of a new class of anticancer drugs.

Synthesis Methods

N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylpyridine with cyanomethyl bromide and subsequent treatment with ammonium acetate. Other methods involve the use of different starting materials, such as 2-acetylpyridine oxime or 2-acetylpyridine thiosemicarbazone. The synthesis of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide is typically carried out under carefully controlled conditions to ensure high purity and yield.

Scientific Research Applications

N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide can restore the function of mutant p53 proteins, leading to the induction of apoptosis in cancer cells. In addition, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-(cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-4-5-11-8(13)7-12-6-2-1-3-9(12)14/h1-3,6H,5,7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAHGZKCLNXEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.